molecular formula C5H3F2NO2S B1383290 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid CAS No. 1803570-24-2

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid

Cat. No.: B1383290
CAS No.: 1803570-24-2
M. Wt: 179.15 g/mol
InChI Key: VRUGPSWWDUJJGH-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid” is a chemical compound with the CAS Number: 1803570-24-2 . It has a molecular weight of 179.15 and is typically stored at 4°C . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C5H3F2NO2S/c6-5 (7,4 (9)10)3-1-11-2-8-3/h1-2H, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 179.15 . It is typically stored at 4°C .

Scientific Research Applications

Synthesis and Chemical Modification

  • Chemoselective Synthon Preparation: The compound 1,3-dibromo-1,1-difluoro-2-propanone, related to 2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid, has been utilized in synthesizing thiazoles, which are significant in drug discovery. This synthon aids in introducing a bromodifluoromethyl group to the thiazole, with potential for further transformations in radiopharmaceutical applications (Colella et al., 2018).

Biological Activities and Pharmacological Applications

  • Antibacterial Activity

    Some derivatives of this compound, specifically those with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, have shown antibacterial activity against Gram-positive bacterial strains. These compounds have potential as antibacterial agents (Trotsko et al., 2018).

  • Anticancer Potential

    Derivatives such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, synthesized from 2-(4-methylphenyl)acetic acid, have exhibited promising anticancer activity against various cancer cell lines. These findings suggest their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

  • Enzyme Inhibition for Diabetic Complications

    Compounds such as 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid have been identified as potent and selective inhibitors of aldose reductase, an enzyme target for the treatment of chronic diabetic complications (Van Zandt et al., 2005).

Safety and Environmental Considerations

  • Safety in Food Contact Materials: The substance perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, a related compound, has been assessed for safety as a polymer production aid in the manufacture of fluoropolymers for food contact materials. It is deemed safe under specific high-temperature conditions (Flavourings, 2014).

Safety and Hazards

The safety information for “2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid” includes a GHS07 pictogram and a warning signal word . Precautionary statements are also provided .

Future Directions

While specific future directions for “2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid” are not mentioned in the sources I found, there is ongoing research into thiazole derivatives for their potential biological activities .

Properties

IUPAC Name

2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-8-1-2-11-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUGPSWWDUJJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid
Reactant of Route 2
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid
Reactant of Route 3
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid
Reactant of Route 4
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid
Reactant of Route 5
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2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid

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